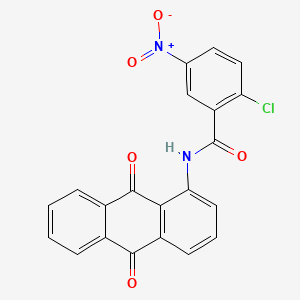

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide

Beschreibung

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide is a substituted anthraquinone derivative with a benzamide moiety featuring chloro and nitro groups at positions 2 and 5, respectively. Its structure combines electron-withdrawing substituents (Cl, NO₂) that influence electronic properties and reactivity, distinguishing it from simpler anthraquinone derivatives.

Eigenschaften

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClN2O5/c22-16-9-8-11(24(28)29)10-15(16)21(27)23-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBOYHYZBGRLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the anthraquinone derivative. One common synthetic route includes the following steps:

Formation of Anthraquinone Derivative: : The anthraquinone core is synthesized through a Friedel-Crafts acylation reaction, where an appropriate aromatic compound is reacted with phthalic anhydride in the presence of a Lewis acid catalyst.

Introduction of Chloro Group: : The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Nitration Reaction: : The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Amide Formation: : Finally, the amide bond is formed by reacting the chlorinated nitro compound with an anthraquinone derivative containing an amino group, using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: : Reduction reactions can be performed to convert the nitro group to an amino group, using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Common Reagents and Conditions

Oxidation: : KMnO₄, H₂O₂, alkaline conditions.

Reduction: : Sn/HCl, Fe/CH₃COOH, hydrogenation conditions.

Substitution: : Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction Products: : Amino derivatives, such as 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-aminobenzamide.

Substitution Products: : Derivatives with different functional groups, such as hydroxyl, amino, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets and pathways suggests it could be used in the treatment of diseases such as cancer and infections.

Industry

In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. The compound may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition of growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Electronic and Reactivity Profiles

For example:

- N,O-Bidentate Directing Groups: Anthraquinone derivatives with methyl or chloro substituents act as directing groups in metal-catalyzed C–H functionalization, forming stable five-membered metallacycles . The nitro group in the target compound may further stabilize such intermediates via resonance effects.

- Biological Activity: Amino acid derivatives of 2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide exhibit antimicrobial and anticancer activities . The nitro group in the target compound could enhance antifungal properties, as seen in GABA-derived analogs used in antifungal lacquers .

Physical and Spectroscopic Properties

| Property | Target Compound (Cl, NO₂) | N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide | 2-Chloroacetamide Analog |

|---|---|---|---|

| Molecular Weight | ~407.8* | 355.4 | 313.7 |

| Solubility | Likely low (nitro group) | Insoluble in water; soluble in DMSO | 0.53 mg/L (25°C) |

| Melting Point | Not reported | 220–222°C | 198–200°C |

| Spectral Data (IR) | C=O stretch: ~1670 cm⁻¹ | C=O stretch: 1665 cm⁻¹ | C=O stretch: 1680 cm⁻¹ |

*Calculated based on molecular formula C₂₁H₁₂ClN₂O₅. Data inferred from analogs in .

Biologische Aktivität

The compound 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide is a derivative of anthracene and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Name : 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide

- Molecular Formula : C16H10ClN3O4

- Molecular Weight : 343.72 g/mol

- CAS Number : 20149-91-1

Structure

The molecular structure of the compound features a chlorinated anthracene moiety linked to a nitrobenzamide group. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Key Findings:

- Apoptotic Induction : Studies have shown that the compound can trigger apoptosis in various cancer cell lines through mitochondrial pathways.

- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it possesses moderate antibacterial and antifungal activity.

Research Data:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and death.

- Inhibition of DNA Synthesis : It interferes with DNA replication processes, which is critical for cancer cell proliferation.

Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on breast cancer models demonstrated that treatment with 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis.

Study 2: Antimicrobial Effects on Clinical Isolates

Another investigation focused on the antimicrobial effects of the compound against clinical isolates from patients with infections. The results indicated that the compound effectively inhibited bacterial growth and showed potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.